2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound featuring a phenanthrene core substituted with bromine atoms and a cyclohexa-2,5-diene-1,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. One common method includes the bromination of phenanthrene to introduce bromine atoms at the 3 and 6 positions, followed by the formation of the cyclohexa-2,5-diene-1,4-dione moiety through a series of cyclization and oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to dihydroxy derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace bromine atoms.
Major Products
The major products formed from these reactions include various quinone derivatives, dihydroxy compounds, and substituted phenanthrene derivatives .
Scientific Research Applications
2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells. The compound targets specific molecular pathways, including the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP), which are crucial for the apoptotic process .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of bromine atoms on the phenanthrene core, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C20H10Br2O2 |
---|---|
Molecular Weight |
442.1 g/mol |
IUPAC Name |
2-(3,6-dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H10Br2O2/c21-12-3-1-11-2-5-15-17(16(11)7-12)8-13(22)9-18(15)19-10-14(23)4-6-20(19)24/h1-10H |
InChI Key |
XRKPSVVNGBFXQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C2C=C(C=C3C4=CC(=O)C=CC4=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.